molecular formula C10H15NO5S2 B13352498 DL-Cysteine 4-methylbenzenesulfonic acid salt

DL-Cysteine 4-methylbenzenesulfonic acid salt

Cat. No.: B13352498
M. Wt: 293.4 g/mol
InChI Key: ZFPPQCXZXICVQM-UHFFFAOYSA-N
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Description

DL-Cysteine 4-methylbenzenesulfonic acid salt is a compound that combines DL-Cysteine, an amino acid, with 4-methylbenzenesulfonic acid, a sulfonic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Cysteine 4-methylbenzenesulfonic acid salt typically involves the reaction of DL-Cysteine with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

DL-Cysteine 4-methylbenzenesulfonic acid salt can undergo various chemical reactions, including:

    Oxidation: The thiol group in DL-Cysteine can be oxidized to form disulfides.

    Reduction: The sulfonic acid group can be reduced under specific conditions.

    Substitution: The amino and thiol groups in DL-Cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides and sulfonic acid derivatives.

    Reduction: Reduced forms of the sulfonic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DL-Cysteine 4-methylbenzenesulfonic acid salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant therapy.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of DL-Cysteine 4-methylbenzenesulfonic acid salt involves its interaction with various molecular targets. The thiol group in DL-Cysteine can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A naturally occurring amino acid with similar thiol functionality.

    4-Methylbenzenesulfonic acid: A sulfonic acid derivative used in various chemical reactions.

Uniqueness

DL-Cysteine 4-methylbenzenesulfonic acid salt is unique due to the combination of the amino acid and sulfonic acid functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO5S2

Molecular Weight

293.4 g/mol

IUPAC Name

2-amino-3-sulfanylpropanoic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H7NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;4-2(1-7)3(5)6/h2-5H,1H3,(H,8,9,10);2,7H,1,4H2,(H,5,6)

InChI Key

ZFPPQCXZXICVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)S

Origin of Product

United States

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